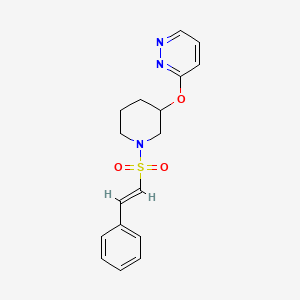

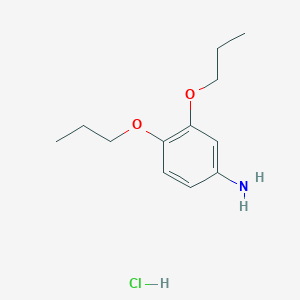

![molecular formula C19H17N7O2S B2498665 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034512-88-2](/img/structure/B2498665.png)

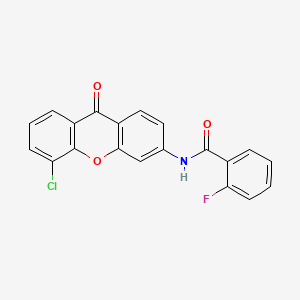

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of highly specialized chemicals with potential applications in chemotherapeutic agents and molecular biology. The chemical structure indicates a complex amalgamation of triazole, thieno[3,2-d][1,2,3]triazin, and piperidinyl groups, suggesting its potential for unique biological interactions and chemical properties.

Synthesis Analysis

The synthesis of related triazole compounds often involves multi-step chemical processes including etherification, hydrazonation, cyclization, and reduction. For example, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole through a four-step process yielded a 39% overall yield, highlighting the challenges and intricacies of synthesizing such complex molecules (Zhang et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals a preference for certain conformations and highlights the importance of substituents in determining the molecule's properties. For instance, DFT calculations can provide insights into the geometric structure, vibrational wavenumbers, and molecular properties such as the electric dipole moment, polarizability, and static hyperpolarizability of related compounds (El-Emam et al., 2012).

Chemical Reactions and Properties

The compound's chemical reactions and properties are significantly influenced by its triazole and piperidine components. For example, triazole compounds have been synthesized via Mannich reactions, exhibiting certain herbicidal and fungicidal activities, which point to the chemical reactivity and potential utility of such structures (Wang et al., 2016).

Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

- The compound was identified as an inhibitor of soluble epoxide hydrolase, essential for high potency and selectivity. Its role in reducing clearance and establishing good oral exposure was noted in the context of its use as a tool compound for in vivo investigation, particularly for studying its effects on a serum biomarker related to linoleic acid epoxide (R. Thalji et al., 2013).

Chemotherapeutic Agent

- The compound's potential as a chemotherapeutic agent was highlighted through quantum chemical calculations. Its geometrical structure, vibrational wavenumbers, and spectroscopic properties were examined, emphasizing its significance in the medical field (A. El-Emam et al., 2012).

Reactivity Properties and Pharmaceutical Applications

- An investigation into the reactivity properties, autoxidation mechanism, and stability at temperatures relevant to the human body, suggested its potential for pharmaceutical applications. This study also examined its noncovalent interactions with water molecules, emphasizing its suitability for medicinal purposes (H. Al-Ghulikah et al., 2021).

Antifungal and Antibacterial Activities

- The compound's derivatives demonstrated significant in vitro fungicidal activities, particularly against certain fungi like Cercospora arachidicola and Rhizoctonia cerealis. It was compared with the control Triadimefon, suggesting its potential as a lead structure for new fungicides (Baolei Wang et al., 2016).

Molecular Structure and Interaction Analysis

- Structural and spectroscopic characterization was crucial in understanding its biological activity. The presence of various intermolecular interactions in its crystalline solid state, such as C-H…F, C-H…S, C-H…N, C-H…O, and π … π interactions, were analyzed to evaluate their role in molecular packing (R. Shukla et al., 2017).

Anticancer Activities

- The compound's derivative was evaluated for anticancer activities against Dalton’s Lymphoma Ascitic in mice. It showed considerable improvement in various hematological parameters and reduced levels of specific enzymes, supporting its potential anticancer activity (K. Arul et al., 2016).

Mechanism of Action

Target of Action

Triazole compounds are known to have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics .

Mode of Action

It is known that the important photophysical nature of triazole compounds is the transformation between the enol and keto forms after excited-state proton transfer .

Biochemical Pathways

Triazole compounds are known to be involved in excited-state proton transfer, which could potentially affect various biochemical pathways .

Result of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Most of the synthesized complexes of similar compounds exhibit excellent thermostability, with decomposition temperatures ranging from 312 to 334 °c .

properties

IUPAC Name |

3-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O2S/c27-18(16-12-20-26(22-16)14-4-2-1-3-5-14)24-9-6-13(7-10-24)25-19(28)17-15(21-23-25)8-11-29-17/h1-5,8,11-13H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFFWNNMQJWLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

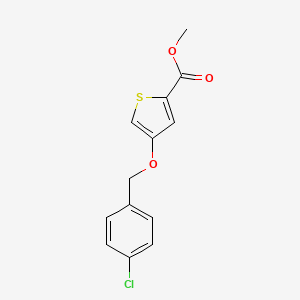

![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)

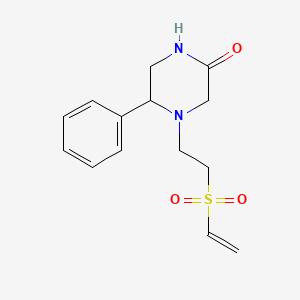

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)

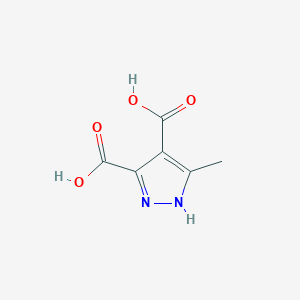

![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498605.png)